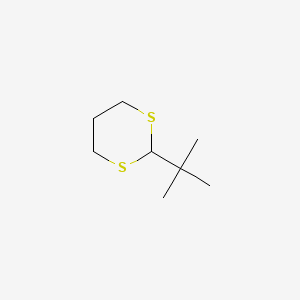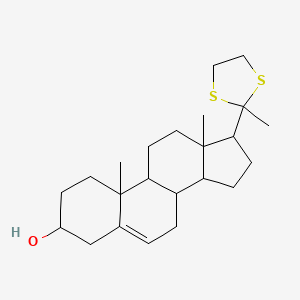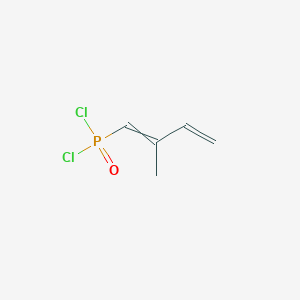
(2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride is a chemical compound known for its unique structure and reactivity It is a derivative of phosphonic acid, where the phosphonic group is bonded to a 2-methylbuta-1,3-dien-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride typically involves the reaction of 2-methylbuta-1,3-diene with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the addition of phosphorus trichloride to 2-methylbuta-1,3-diene in the presence of a suitable solvent, such as chloroform, at low temperatures (0 to -5°C) to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The double bonds in the 2-methylbuta-1,3-dien-1-yl group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The phosphonic group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols for substitution reactions, and halogens for addition reactions. The reactions are typically carried out in solvents like chloroform or dichloromethane at controlled temperatures .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, nucleophilic substitution with an amine would yield a phosphonic amide, while addition of chlorine would result in a dichlorinated product .
Aplicaciones Científicas De Investigación
(2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride involves its reactivity with various nucleophiles and electrophiles. The phosphonic group can form strong bonds with nucleophiles, while the double bonds in the 2-methylbuta-1,3-dien-1-yl group can participate in addition reactions. These interactions are facilitated by the electronic properties of the compound, which make it a versatile reagent in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbuta-1,3-dienylphosphonic acid: Similar in structure but with a hydroxyl group instead of chlorine atoms.
Diethyl (2-methylbuta-1,3-dien-1-yl)phosphonate: An ester derivative with ethyl groups replacing the chlorine atoms.
Uniqueness
(2-Methylbuta-1,3-dien-1-yl)phosphonic dichloride is unique due to its dichloride functionality, which provides distinct reactivity compared to its analogs. This makes it particularly useful in synthetic applications where selective substitution or addition reactions are desired .
Propiedades
Número CAS |
4981-27-5 |
|---|---|
Fórmula molecular |
C5H7Cl2OP |
Peso molecular |
184.98 g/mol |
Nombre IUPAC |
1-dichlorophosphoryl-2-methylbuta-1,3-diene |
InChI |
InChI=1S/C5H7Cl2OP/c1-3-5(2)4-9(6,7)8/h3-4H,1H2,2H3 |
Clave InChI |
FUGJSVLXRWRNEM-UHFFFAOYSA-N |
SMILES canónico |
CC(=CP(=O)(Cl)Cl)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)
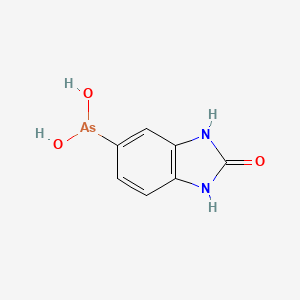

![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)

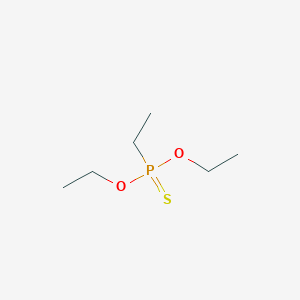
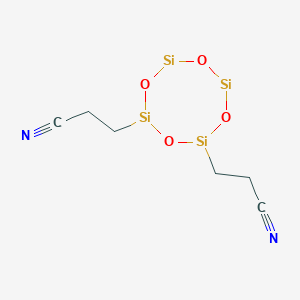
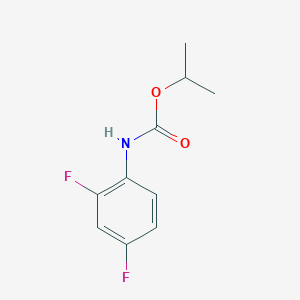
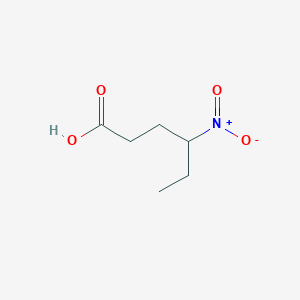
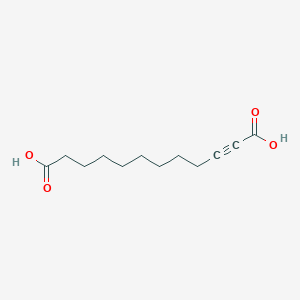
![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
